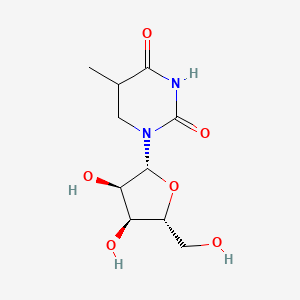

5-Methyl-5,6-dihydrouridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h4-7,9,13-15H,2-3H2,1H3,(H,11,16,17)/t4?,5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFXIEGOSDSOGN-KWCDMSRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617899 | |

| Record name | 5-Methyl-5,6-dihydrouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23067-10-9 | |

| Record name | 5-Methyl-5,6-dihydrouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-5,6-dihydrouridine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5,6-dihydrouridine (m⁵D) is a modified pyrimidine (B1678525) nucleoside, a derivative of uridine (B1682114), that plays a crucial role in the structure and function of transfer RNA (tRNA) and has been identified in other RNA species as well.[1][2][3] Unlike the planar structure of uridine, the saturation of the C5-C6 double bond in this compound introduces a non-planar conformation to the pyrimidine ring. This structural alteration has significant implications for the local conformation and flexibility of RNA molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, along with relevant experimental protocols.

Chemical Structure and Identification

This compound consists of a 5,6-dihydrouracil base linked to a ribose sugar moiety via a β-N1-glycosidic bond. The systematic IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione.[4]

Key Identifiers:

-

Molecular Weight: 260.24 g/mol [4]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and analysis. While experimental data for some properties are scarce, predicted values and data for the closely related compound 5,6-dihydrouridine (B1360020) provide valuable insights.

| Property | Value | Source |

| Appearance | White to Off-White Solid | [5] |

| Solubility | Slightly soluble in water. Soluble in DMSO. | [5] |

| Density (Predicted) | 1.508 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 12.43 ± 0.40 | [5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Spectral Data

Spectroscopic data is fundamental for the identification and structural elucidation of this compound. While a complete set of experimental spectra for this specific molecule is not available in the provided search results, data for related compounds and general characteristics can be inferred.

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra would be characterized by signals corresponding to the protons and carbons of the ribose sugar and the dihydrouracil (B119008) ring. The presence of the methyl group at the C5 position would introduce a characteristic signal. Specific chemical shifts and coupling constants for this compound are not available in the provided search results.

-

Mass Spectrometry: The exact mass of this compound is 260.10083623 Da.[4] Mass spectrometry, particularly LC-MS, is a key technique for its detection and quantification in biological samples.[6][7][8]

-

UV-Vis Spectroscopy: Due to the saturation of the C5-C6 double bond, this compound is expected to have a significantly lower UV absorbance compared to uridine, which has an absorption maximum around 262 nm.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups present in the molecule.

Biological Significance and Signaling Pathways

This compound is a post-transcriptional modification found primarily in the D-loop of tRNA. Its presence influences the three-dimensional structure of tRNA, contributing to its flexibility and stability. This modification is introduced by a class of enzymes known as dihydrouridine synthases (DUS) .[9][10][11]

Dihydrouridine Synthase (DUS) Pathway

The synthesis of dihydrouridine, including its methylated form, is a critical step in tRNA maturation. The general pathway involves the enzymatic reduction of a specific uridine residue within a tRNA molecule.

Caption: Enzymatic synthesis of this compound in tRNA.

The interaction of DUS enzymes with other cellular components, such as the interferon-induced protein kinase PKR, suggests a potential role for these enzymes and their products in cellular stress responses and innate immunity.[12] However, a direct signaling pathway initiated by free this compound has not been elucidated. The metabolic fate of modified nucleosides released during RNA turnover is an area of active research, with evidence suggesting that they are generally excreted rather than being recycled into new nucleic acids.[13][14][15]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the quantification of modified nucleosides from RNA samples, adapted from established methodologies for dihydrouridine analysis.[6][7][8][16]

Caption: Workflow for the quantitative analysis of this compound.

1. RNA Isolation:

-

Isolate total RNA from the desired biological source using a standard method such as Trizol extraction or a commercial kit.

-

Assess the quality and quantity of the isolated RNA using UV spectrophotometry and gel electrophoresis.

2. Enzymatic Digestion:

-

To 1-5 µg of total RNA, add nuclease P1 and incubate at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides.

-

Subsequently, add a phosphatase (e.g., bacterial alkaline phosphatase) and incubate at 37°C for an additional 1-2 hours to dephosphorylate the nucleotides into nucleosides.

3. Internal Standard Addition:

-

Add a known amount of a stable isotope-labeled internal standard, such as [¹⁵N₂]-5-Methyl-5,6-dihydrouridine, to the digested sample.

4. HPLC Separation:

-

Separate the nucleosides using a reversed-phase C18 HPLC column.

-

A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

5. MS/MS Detection:

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for both the native this compound and its isotope-labeled internal standard.

6. Quantification:

-

Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Chemical Synthesis of 5,6-Dihydrouridine (as a proxy for this compound)

A direct, detailed protocol for the chemical synthesis of this compound was not found in the provided search results. However, a prebiotic synthesis method for 5,6-dihydrouridine has been reported, which involves the photoreduction of uridine.[17][18] This can serve as a conceptual basis. The synthesis of this compound would likely involve the catalytic hydrogenation of 5-methyluridine.

Conceptual Synthesis Workflow:

References

- 1. Modomics - A Database of RNA Modifications [genesilico.pl]

- 2. This compound | Other | DC Chemicals [dcchemicals.com]

- 3. targetmol.cn [targetmol.cn]

- 4. This compound | C10H16N2O6 | CID 21772594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 23067-10-9 [m.chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tRNA-dihydrouridine synthase - Wikipedia [en.wikipedia.org]

- 11. Dihydrouridine synthesis in tRNAs is under reductive evolution in Mollicutes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of human tRNA-dihydrouridine synthase-2 with interferon-induced protein kinase PKR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. plantae.org [plantae.org]

- 14. Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma | MDPI [mdpi.com]

- 15. 5,6-Dihydrouridine: a marker ribonucleoside for determining whole body degradation rates of transfer RNA in man and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 18. Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Unfinished Portrait: A Technical Guide to the Biosynthesis of 5-Methyl-5,6-dihydrouridine in Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5,6-dihydrouridine (m5D) is a modified nucleoside found in RNA, the synthesis of which is a multi-step process. This technical guide provides a comprehensive overview of the known biosynthetic pathway of its precursor, 5,6-dihydrouridine (B1360020) (D), in eukaryotes. While the formation of dihydrouridine from uridine (B1682114) is well-characterized, the subsequent methylation to yield m5D in eukaryotic organisms remains an area of active investigation, with the responsible methyltransferase yet to be definitively identified in the current body of scientific literature. This document will detail the established enzymatic conversion of uridine to dihydrouridine, including the enzymes involved, their substrate specificity, and relevant quantitative data. Furthermore, it will provide detailed experimental protocols for the study of this pathway and present visual representations of the known molecular events.

Part 1: Biosynthesis of 5,6-Dihydrouridine (D)

The initial and well-documented step in the formation of m5D is the enzymatic reduction of uridine (U) to 5,6-dihydrouridine (D). This reaction is catalyzed by a family of flavoenzymes known as dihydrouridine synthases (Dus). In eukaryotes, four distinct Dus enzymes have been identified: Dus1, Dus2, Dus3, and Dus4. These enzymes exhibit specificity for different uridine residues within transfer RNA (tRNA) molecules.

The reaction involves the reduction of the C5-C6 double bond of the uracil (B121893) base, a process dependent on the cofactors flavin mononucleotide (FMN) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).[1][2] The general mechanism involves the transfer of a hydride from NADPH to FMN, followed by the reduction of the uridine base by the reduced FMN.[2]

Eukaryotic Dihydrouridine Synthases and Their Substrate Specificity

The four eukaryotic Dus enzymes display distinct specificities for the uridine residues they modify within tRNA molecules, primarily targeting the D-loop and variable loop.

| Enzyme | Substrate tRNA Position(s) | Cellular Location |

| Dus1 | U16 and U17 | Nucleus/Cytoplasm |

| Dus2 | U20 | Nucleus/Cytoplasm |

| Dus3 | U47 (in the variable loop) | Nucleus/Cytoplasm |

| Dus4 | U20a and U20b | Nucleus/Cytoplasm |

This table summarizes the known substrate specificities of eukaryotic dihydrouridine synthases. The precise substrate repertoire may vary between different eukaryotic species.

Quantitative Data on Dihydrouridine Synthesis

Quantitative analysis of dihydrouridine content in tRNA can be performed using methods such as liquid chromatography-mass spectrometry (LC-MS). Such studies have revealed that the stoichiometry of dihydrouridine modification at specific sites can vary. For instance, studies in yeast have shown that not all copies of a particular tRNA may be modified at a given position, suggesting a dynamic regulation of this modification.

Part 2: The Uncharacterized Methylation of Dihydrouridine to this compound (m5D)

The second and final step in the proposed biosynthesis of m5D is the methylation of the dihydrouridine base at the N5 position. However, the enzyme responsible for this reaction in eukaryotes has not been identified in the reviewed scientific literature. While the Modomics database indicates the existence of this modification and the corresponding reaction, it does not list a eukaryotic enzyme.

It is hypothesized that a member of the large family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases is responsible for this modification. The METTL (Methyltransferase-like) family of proteins are known to methylate a wide range of substrates, including various RNA nucleosides. However, no specific METTL protein or other methyltransferase has been experimentally confirmed to catalyze the N5-methylation of dihydrouridine in eukaryotes.

Experimental Protocols

Protocol 1: In Vitro Dihydrouridine Synthase (Dus) Activity Assay

This protocol describes a method to measure the activity of a purified eukaryotic Dus enzyme in vitro.

Materials:

-

Purified recombinant eukaryotic Dus enzyme (e.g., human DUS2)

-

In vitro transcribed tRNA substrate containing the target uridine (e.g., tRNAPhe)

-

Reaction buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT

-

NADPH

-

FMN

-

RNase inhibitor

-

Urea (B33335) for gel electrophoresis

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Reaction buffer

-

In vitro transcribed tRNA (final concentration, e.g., 1 µM)

-

FMN (final concentration, e.g., 10 µM)

-

RNase inhibitor

-

Purified Dus enzyme (final concentration, e.g., 0.5 µM)

-

-

Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortexing.

-

RNA Purification: Centrifuge to separate the phases and precipitate the RNA from the aqueous phase using ethanol.

-

Analysis:

-

Gel Electrophoresis: Resuspend the RNA pellet in loading buffer containing urea and run on a denaturing polyacrylamide gel to check for RNA integrity.

-

LC-MS Analysis: Digest the purified RNA to nucleosides using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase). Analyze the resulting nucleoside mixture by LC-MS to quantify the amounts of uridine and dihydrouridine.

-

Protocol 2: Identification of RNA Modifications by Mass Spectrometry

This protocol provides a general workflow for identifying RNA modifications, which can be adapted to search for m5D in eukaryotic RNA samples.[3][4]

Materials:

-

Total RNA or purified small RNA fraction from eukaryotic cells

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS grade water and acetonitrile (B52724)

-

Formic acid

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

RNA Digestion:

-

To 1-5 µg of RNA, add nuclease P1 and incubate at 37°C for 2 hours in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).

-

Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

-

-

Sample Preparation: Centrifuge the digested sample to pellet any undigested material and transfer the supernatant to an autosampler vial for LC-MS analysis.

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the nucleosides using a mass spectrometer operating in positive ion mode.

-

Identify and quantify modified nucleosides by comparing their retention times and mass-to-charge ratios (m/z) to known standards. For m5D, the expected protonated mass would be calculated based on its chemical formula.

-

Mandatory Visualizations

Caption: Enzymatic conversion of uridine to 5,6-dihydrouridine by Dus enzymes.

Caption: The hypothetical and uncharacterized methylation of dihydrouridine to m5D.

Conclusion and Future Directions

The biosynthesis of 5,6-dihydrouridine in eukaryotes is a well-defined process catalyzed by the Dus family of enzymes. These enzymes play a crucial role in post-transcriptionally modifying tRNA, which can impact tRNA structure and function. However, the complete biosynthetic pathway to this compound remains incomplete due to the lack of identification of the responsible N5-dihydrouridine methyltransferase in eukaryotes.

Future research should focus on the identification and characterization of this elusive enzyme. A combination of proteomic approaches, genetic screening of candidate methyltransferases, and advanced mass spectrometry techniques will be instrumental in filling this knowledge gap. Elucidating the entire m5D biosynthesis pathway will not only provide fundamental insights into the diverse landscape of RNA modifications but also open new avenues for understanding its potential role in cellular processes and disease, offering novel targets for therapeutic intervention.

References

The Role of 5-Methyl-5,6-dihydrouridine in tRNA: A Technical Guide to Structure, Stability, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the modified nucleoside 5,6-dihydrouridine (B1360020) (D), a ubiquitous component of transfer RNA (tRNA) across all domains of life. While the user's initial query specified 5-methyl-5,6-dihydrouridine, the vast majority of scientific literature focuses on the non-methylated form, 5,6-dihydrouridine, which is the canonical "D" modification in the D-loop of tRNA. This document will focus on the synthesis, structural implications, and functional significance of 5,6-dihydrouridine, offering a comprehensive resource for researchers in molecular biology, biochemistry, and drug development.

Introduction to 5,6-Dihydrouridine (D) in tRNA

Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in protein synthesis.[1] Among the more than 100 known modifications, 5,6-dihydrouridine (D) is one of the most common, particularly in the D-loop of tRNA, from which the loop derives its name.[2] The synthesis of dihydrouridine from uridine (B1682114) is catalyzed by a class of flavin-dependent enzymes known as dihydrouridine synthases (Dus).[3] This modification, while seemingly simple, has profound effects on the local and global structure of tRNA, influencing its flexibility and interactions with other components of the translational machinery.

Biosynthesis of 5,6-Dihydrouridine

The conversion of uridine to 5,6-dihydrouridine is a reduction reaction targeting the C5-C6 double bond of the uracil (B121893) base. This reaction is catalyzed by dihydrouridine synthases (Dus), which are found in prokaryotes, eukaryotes, and some archaea.[3]

The general mechanism involves two half-reactions. First, the flavin mononucleotide (FMN) cofactor within the Dus enzyme is reduced by NADPH. Subsequently, the reduced FMN (FMNH-) donates a hydride to the C6 of the target uridine, followed by protonation at C5, resulting in the formation of dihydrouridine.[4]

Different organisms possess multiple Dus enzymes with distinct specificities for different uridine positions within the tRNA molecule. For example, E. coli has three Dus enzymes (DusA, DusB, and DusC) that modify specific uridines in the D-loop, while eukaryotes have four (Dus1-4).[1][5] The activity of these enzymes can be influenced by other existing modifications on the tRNA substrate, suggesting a coordinated and ordered process of tRNA maturation.[6]

Structural Impact of 5,6-Dihydrouridine on tRNA

The reduction of the C5-C6 double bond in the uracil ring has significant stereochemical consequences. The resulting dihydrouracil (B119008) base is non-planar, which disrupts the base-stacking interactions that are crucial for stabilizing helical RNA structures.[7]

A key structural effect of dihydrouridine is its influence on the sugar pucker of the ribose moiety. Unlike uridine, which predominantly adopts a C3'-endo conformation characteristic of A-form RNA helices, dihydrouridine favors a C2'-endo conformation.[8] This C2'-endo pucker imparts greater conformational flexibility to the polynucleotide backbone.[7]

This increased local flexibility is thought to be critical for the proper folding of the D-arm and the establishment of the overall L-shaped tertiary structure of tRNA.[7] NMR studies have shown that an unmodified D-loop can exist in multiple interconverting conformations, while the presence of dihydrouridine promotes the folding into a stable hairpin structure with a flexible loop.[7]

Role in tRNA Stability

The impact of dihydrouridine on tRNA thermal stability is complex. While the introduction of a non-planar base and increased backbone flexibility might be expected to destabilize the tRNA structure, the modification is crucial for the correct folding of the D-arm, which in turn contributes to the overall stability of the mature tRNA.[7] The absence of dihydrouridine at position 20a in tRNASer has been shown to decrease the melting temperature, indicating a stabilizing role for this modification in certain contexts.[5] However, it is generally accepted that dihydrouridine's primary role is to provide localized flexibility rather than global thermodynamic stabilization.[7][9]

Functional Implications of 5,6-Dihydrouridine

The structural alterations induced by dihydrouridine have several functional consequences:

-

tRNA Recognition: The D-loop and its modifications are important recognition elements for aminoacyl-tRNA synthetases, the enzymes that attach the correct amino acid to the tRNA.

-

Regulation of Translation: The flexibility imparted by dihydrouridine may be important for the dynamic conformational changes that tRNA undergoes during its transit through the ribosome.

-

Stress Response: The levels of tRNA modifications, including dihydrouridine, can be altered in response to cellular stress, such as oxidative stress.[10] The differential sensitivity of Dus enzymes to redox conditions suggests a mechanism by which cells can modulate the tRNA pool to adapt to changing environmental conditions.[5][10] This reprogramming of the tRNA epitranscriptome can lead to codon-biased translation of specific mRNAs involved in the stress response.[11][12]

Quantitative Data on 5,6-Dihydrouridine

The following tables summarize key quantitative data related to the effects and abundance of 5,6-dihydrouridine in tRNA.

| Parameter | Value | Organism/Context | Reference |

| Conformational Energetics | |||

| Stabilization of C2'-endo conformation | 1.5 kcal/mol | Dihydrouridine monophosphate (Dp) | |

| Stabilization of C2'-endo conformation | 5.3 kcal/mol | Dihydrouridine in ApDpA | |

| Equilibrium Constant (Keq = [C2'-endo]/[C3'-endo]) | 10.8 | Dihydrouridine in ApDpA | |

| Impact of Dus Knockout on Dihydrouridine Levels in E. coli | |||

| ΔdusA | 55% reduction in total D | E. coli | [5] |

| ΔdusB | 23% reduction in total D | E. coli | [5] |

| ΔdusC | 23% reduction in total D | E. coli | [5] |

| Stoichiometry of Dihydrouridine at Specific tRNA Positions | |||

| D16 | >70% | Human (HepG2 cells) | [13] |

| D17 | >70% | Human (HepG2 cells) | [13] |

| D20 | >60% | Human (HepG2 cells) | [13] |

| D20a | 20-100% | Human (HepG2 cells) | [13] |

| D47 | >60% | Human (HepG2 cells) | [13] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study 5,6-dihydrouridine in tRNA.

In Vitro Transcription of tRNA

Unmodified tRNA transcripts are essential for in vitro modification assays and for comparative studies with fully modified tRNAs.

Protocol Overview:

-

Template Preparation: A double-stranded DNA template encoding the tRNA of interest under the control of a T7 promoter is generated, typically by PCR or by annealing synthetic oligonucleotides.[14][15]

-

In Vitro Transcription Reaction: The DNA template is incubated with T7 RNA polymerase, ribonucleoside triphosphates (rNTPs), and an appropriate buffer containing magnesium chloride.[14]

-

Purification: The transcribed tRNA is purified from the reaction mixture using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or anion-exchange chromatography.[16]

Dihydrouridine Synthase (Dus) Enzyme Assay

This assay measures the activity of Dus enzymes in vitro.

Protocol Overview:

-

Enzyme and Substrate Preparation: Recombinant Dus enzyme is purified. Unmodified tRNA substrate is prepared by in vitro transcription.

-

Reaction Mixture: The Dus enzyme is incubated with the unmodified tRNA substrate in a reaction buffer containing NADPH and FMN.[17][18]

-

Time-Course Analysis: Aliquots of the reaction are taken at different time points and the reaction is quenched, for example, by the addition of phenol.[17]

-

Quantification of Dihydrouridine: The formation of dihydrouridine is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS/MS) or a colorimetric assay.[17][18]

Quantification of 5,6-Dihydrouridine by LC-MS/MS

LC-MS/MS is a highly sensitive and accurate method for quantifying modified nucleosides.

Protocol Overview:

-

tRNA Isolation and Digestion: Total tRNA is isolated from cells and enzymatically digested to its constituent nucleosides using enzymes like nuclease P1 and alkaline phosphatase.[19]

-

Isotope Dilution: A known amount of a stable isotope-labeled internal standard for dihydrouridine (e.g., [15N2]dihydrouridine) is added to the nucleoside mixture.[20][21][22]

-

LC Separation: The nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).[17]

-

MS/MS Analysis: The eluting nucleosides are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the signal from the endogenous dihydrouridine to that of the internal standard is used to calculate the absolute amount of dihydrouridine in the original sample.[17]

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of 5,6-dihydrouridine in tRNA.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. biorxiv.org [biorxiv.org]

- 4. DihydrouridinE RNA modification marks: written and erased by the same enzyme | ANR [anr.fr]

- 5. Differential redox sensitivity of tRNA dihydrouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptome-wide mapping reveals a diverse dihydrouridine landscape including mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differential redox sensitivity of tRNA dihydrouridylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tRNA modifications regulate translation during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Upregulating tRNAs in Mammalian Cells through Transfection of In Vitro Transcribed tRNAs [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. tandfonline.com [tandfonline.com]

- 19. biorxiv.org [biorxiv.org]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 5-Methyl-5,6-dihydrouridine (m5U) in mRNA Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of messenger RNA (mRNA) represent a critical layer of gene regulation, influencing mRNA stability, translation, and localization. Among the more than 170 known RNA modifications, 5-methyl-5,6-dihydrouridine (m5U), a reduced and methylated form of uridine, has been identified in mRNA, although its functional significance is just beginning to be unraveled. This technical guide provides a comprehensive overview of the current understanding of m5U in mRNA regulation, with a focus on its enzymatic machinery, impact on mRNA fate, and potential role in cellular stress responses. Detailed experimental protocols and data are presented to equip researchers with the necessary tools to investigate this emerging epitranscriptomic mark.

Introduction to this compound (m5U)

This compound is a post-transcriptional modification historically studied in the context of transfer RNA (tRNA), where it contributes to the structural integrity of the D-loop. Recent advancements in high-throughput sequencing and mass spectrometry have enabled the detection of m5U in mRNA, suggesting a broader role in gene expression.[1] While the abundance of m5U in mRNA is generally lower than other modifications like N6-methyladenosine (m6A), its presence suggests specific regulatory functions. Preliminary studies have implicated m5U in cellular processes such as stress responses, and its dysregulation has been linked to conditions like breast cancer and systemic lupus erythematosus.[1]

The Enzymatic Machinery of m5U Modification: Writers, Readers, and Erasers

The dynamic regulation of RNA modifications is orchestrated by a trio of protein families: "writers" that install the modification, "readers" that recognize and bind to the modified nucleotide to elicit a functional consequence, and "erasers" that remove the modification.

2.1. Writers: The TRMT2A and TRMT2B Enzymes

The enzymes responsible for depositing m5U are highly conserved methyltransferases. In yeast, the Trm2 protein is responsible for m5U formation in both cytosolic and mitochondrial tRNAs.[2] In humans, this function is carried out by two orthologs:

-

TRMT2A: Primarily responsible for m5U modification in cytosolic tRNAs.[3][4][5]

-

TRMT2B: Localized to the mitochondria and responsible for m5U modification in mitochondrial tRNAs and ribosomal RNA (rRNA).[2]

While the primary substrates for these enzymes are tRNAs, their ability to modify mRNA is an area of active investigation. The catalytic mechanism involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 position of uridine.

2.2. Readers and Erasers

Currently, specific "reader" proteins that recognize m5U in mRNA and "eraser" enzymes that demethylate m5U have not been definitively identified. The discovery of these components is a key area of future research that will be crucial for a complete understanding of m5U-mediated regulation.

Functional Consequences of m5U in mRNA

The presence of m5U in an mRNA molecule can influence its fate in several ways:

3.1. Impact on mRNA Translation

Emerging evidence suggests that m5U can modulate the efficiency of translation. Studies on the related modification, dihydrouridine (D), have shown that its presence can suppress the translation of specific mRNAs.[6] It is hypothesized that m5U may similarly alter the local RNA structure, potentially affecting ribosome transit or the binding of translation initiation factors. However, the effect appears to be context-dependent, as some studies have reported no significant impact on translation in in vitro assays.[6]

3.2. Role in mRNA Stability

The effect of m5U on mRNA stability is not yet well-defined. While some RNA modifications are known to either protect from or target transcripts for degradation, the direct impact of m5U on mRNA half-life requires further investigation.

3.3. Involvement in Stress Responses

A growing body of evidence suggests a role for m5U in cellular stress responses.[1] The Integrated Stress Response (ISR) is a central signaling network activated by various stressors, leading to a global reduction in protein synthesis while promoting the translation of specific stress-related transcripts, such as ATF4.[7][8][9] The potential involvement of m5U in this pathway could occur at several levels, from stress-induced regulation of TRMT2A/B activity to the preferential translation of m5U-modified mRNAs encoding stress-response proteins.

Quantitative Data on m5U Function

The quantitative impact of m5U on mRNA regulation is an area of ongoing research. The following table summarizes the currently available, largely qualitative, data. Further studies are needed to populate this area with robust quantitative metrics.

| Parameter | Organism/System | Modification | Observed Effect | Fold Change/Kinetic Parameters | Reference |

| Translation Efficiency | Yeast/Human | Dihydrouridine (D) | Suppression of specific mRNA translation | Not Quantified | [6] |

| In vitro | Dihydrouridine (D) | No significant impact | Not Quantified | [6] | |

| Enzyme Kinetics (TRMT2A) | Human | tRNA | K_m values for tRNA substrates | ~0.3 µM - 1.2 µM | [6] |

| Human | mRNA | Binds to some mRNAs (e.g., HIST1H4B, KCND2) | Not Quantified | [10] |

Experimental Protocols for Studying m5U

A variety of techniques can be employed to identify and functionally characterize m5U in mRNA.

5.1. Identification and Mapping of m5U Sites

5.1.1. Fluorouracil-Induced Catalytic Crosslinking and Sequencing (FICC-Seq)

FICC-Seq is a powerful method for the genome-wide, single-nucleotide resolution mapping of m5U sites.[3][4][5] The protocol relies on the incorporation of 5-fluorouracil (B62378) (5-FU) into nascent RNA, which then forms a covalent crosslink with the m5U methyltransferase (TRMT2A/B) upon attempted methylation.

Detailed Protocol:

-

Cell Culture and 5-FU Treatment: Culture cells of interest and treat with 100 µM 5-Fluorouracil for 24 hours.[3]

-

Cell Lysis and Immunoprecipitation: Lyse cells and immunoprecipitate the endogenous TRMT2A or TRMT2B protein using a specific antibody.

-

RNA-Protein Crosslink Enrichment: Purify the RNA-protein complexes.

-

Library Preparation: Ligate adapters to the RNA fragments, perform reverse transcription, and amplify the cDNA library.

-

Sequencing and Data Analysis: Sequence the library and analyze the data to identify the crosslinked sites, which correspond to the m5U locations.

5.1.2. Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq)

MeRIP-Seq can be adapted to enrich for m5U-containing RNA fragments using an antibody specific for m5U.[11][12][13]

Detailed Protocol:

-

RNA Extraction and Fragmentation: Isolate total RNA and fragment it into ~100-nucleotide-long pieces.[13]

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-m5U antibody to enrich for m5U-containing fragments.[12]

-

Library Preparation and Sequencing: Construct a sequencing library from the immunoprecipitated RNA and a corresponding input control.

-

Data Analysis: Sequence both libraries and identify enriched peaks in the MeRIP sample relative to the input, indicating the locations of m5U.

5.2. Validation and Functional Analysis of m5U Sites

5.2.1. Immuno-Northern Blotting

This technique allows for the detection and relative quantification of m5U in specific RNA molecules.[14][15]

Detailed Protocol:

-

RNA Electrophoresis and Transfer: Separate total RNA or purified mRNA on a denaturing agarose (B213101) or polyacrylamide gel and transfer to a positively charged nylon membrane.[14]

-

Antibody Incubation: Probe the membrane with a primary antibody specific for m5U, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).[14]

-

Detection: Visualize the signal using a chemiluminescent substrate. The intensity of the band corresponding to the RNA of interest provides a measure of its m5U content.[14]

5.2.2. In Vitro Translation Assays

To assess the direct impact of m5U on translation, in vitro translation assays can be performed using synthetic mRNAs with and without site-specific m5U incorporation.

Detailed Protocol:

-

Prepare mRNA templates: Synthesize mRNA transcripts of a reporter gene (e.g., luciferase) with and without m5U at specific positions.

-

In vitro translation reaction: Add the mRNA templates to a cell-free translation system (e.g., rabbit reticulocyte lysate or wheat germ extract).

-

Quantify protein synthesis: Measure the amount of protein produced from each template (e.g., by measuring luciferase activity). A change in protein output between the modified and unmodified templates indicates an effect of m5U on translation.

5.2.3. Ribosome Profiling

Ribosome profiling (Ribo-Seq) provides a snapshot of all ribosome positions on mRNAs within a cell, allowing for the genome-wide assessment of translation efficiency.[3][8][16][17] By comparing ribosome occupancy on specific transcripts in wild-type versus TRMT2A/B knockout or knockdown cells, the effect of m5U on translation can be inferred.

Signaling Pathways and Experimental Workflows

6.1. Proposed Signaling Pathway for m5U in the Integrated Stress Response

While direct evidence is still emerging, a hypothetical signaling pathway can be proposed where cellular stress activates the m5U "writer" enzyme TRMT2A, leading to the modification of specific mRNAs. These m5U-modified transcripts may then be preferentially translated, even under conditions of global translational repression, to produce proteins that help the cell adapt to and survive the stress.

6.2. Experimental Workflow for Functional Characterization of m5U

A systematic workflow is essential to elucidate the function of m5U in a specific mRNA of interest.

Conclusion and Future Directions

The study of this compound in mRNA is a rapidly evolving field. While its presence has been confirmed, its precise roles in regulating mRNA stability, translation, and cellular stress responses are still largely unknown. The development of more sensitive and quantitative detection methods, the identification of m5U-specific reader and eraser proteins, and a deeper understanding of the interplay between m5U and other RNA modifications will be critical to fully elucidate its biological significance. The protocols and information provided in this guide serve as a foundation for researchers to explore this exciting new frontier in epitranscriptomics, with potential implications for understanding disease mechanisms and developing novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sequencing methods and functional decoding of mRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Towards a model of GCN2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rna-seqblog.com [rna-seqblog.com]

- 12. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 13. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]

- 14. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Modified ribosome profiling reveals high abundance of ribosome protected mRNA fragments derived from 3′ untranslated regions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modern Ribosome Profiling: Unlocking Translational Insights [immaginabiotech.com]

5-Methyl-5,6-dihydrouridine: A Minor but Intriguing Component of Chromosomal RNA

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Post-transcriptional modifications of RNA molecules are critical regulators of gene expression and cellular function. While extensive research has focused on modifications in transfer RNA (tRNA) and messenger RNA (mRNA), the landscape of modifications within chromosomal RNA (cRNA) remains largely unexplored. This technical guide delves into the available scientific literature on 5-methyl-5,6-dihydrouridine (m5D), a rare modified nucleoside identified as a minor constituent of chromosomal RNA. This document provides a comprehensive overview of its chemical nature, the limited understanding of its function, and a framework of experimental approaches for its study. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the expanding field of epitranscriptomics and the potential roles of modified nucleosides in chromatin biology.

Introduction to this compound and Chromosomal RNA

Chromosomal RNA (cRNA) is a class of RNA molecules that are physically associated with chromosomes and are thought to play a role in the regulation of transcription. Unlike the more abundant and well-studied RNA species such as messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), the composition and function of cRNA are not yet fully understood.

Within this enigmatic class of RNA, the presence of modified nucleosides adds another layer of complexity and potential for regulatory control. One such modification is this compound (m5D), a derivative of uridine (B1682114). Early research identified m5D as a minor component of chromosomal RNA in rat ascites tumor cells, suggesting a potential role in the biology of chromatin in certain cellular contexts.

The structural difference between uridine and this compound lies in the saturation of the double bond at positions 5 and 6 of the uracil (B121893) ring and the addition of a methyl group at position 5. These modifications alter the planarity and chemical properties of the nucleobase, which can in turn affect RNA structure and its interactions with proteins. While the functional significance of dihydrouridine in tRNA is linked to increasing the flexibility of the RNA backbone, its role, and that of its methylated form, in cRNA is yet to be elucidated.

This guide aims to consolidate the sparse information available on this compound in chromosomal RNA and to provide a practical framework for its further investigation.

Quantitative Data on this compound in Chromosomal RNA

A thorough review of the accessible scientific literature reveals a significant gap in the quantitative analysis of this compound in chromosomal RNA. While its existence as a "minor constituent" has been noted, specific quantitative data, such as its stoichiometry or abundance relative to other nucleosides in cRNA from any organism or cell type, is not available.

Table 1: Quantitative Abundance of this compound in Chromosomal RNA

| Organism/Cell Type | Abundance of m5D in cRNA (e.g., mol % or fmol/µg) | Reference |

| Data Not Available | Data Not Available | Data Not Available |

The lack of quantitative data highlights a critical area for future research. Determining the precise levels of this modification in different biological contexts would be a foundational step in understanding its potential functional importance.

Experimental Protocols

Given the absence of specific protocols for the analysis of this compound in chromosomal RNA, this section provides a composite of established methodologies for RNA isolation and the analysis of modified nucleosides, adapted for the prospective study of m5D in cRNA.

Isolation of Chromosomal RNA

The isolation of high-quality chromosomal RNA is the essential first step. This protocol is a generalized procedure and may require optimization depending on the cell or tissue source.

Protocol 1: Chromosomal RNA Isolation

-

Cell Lysis and Nuclear Isolation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 3 mM MgCl2, 0.5% NP-40) to release the nuclei.

-

Pellet the nuclei by centrifugation at a low speed (e.g., 500 x g for 5 minutes at 4°C).

-

-

Chromatin Isolation:

-

Wash the isolated nuclei with a nuclear wash buffer.

-

Resuspend the nuclear pellet in a buffer suitable for chromatin isolation (e.g., containing sucrose (B13894), Tris, and divalent cations).

-

Mechanically disrupt the nuclei (e.g., using a Dounce homogenizer) to release chromatin.

-

Pellet the chromatin through a sucrose gradient by ultracentrifugation.

-

-

RNA Extraction from Chromatin:

-

Resuspend the purified chromatin pellet.

-

Extract the RNA using a phenol-chloroform-based method (e.g., TRIzol) or a column-based RNA purification kit, ensuring the protocol is suitable for RNA extraction from protein-RNA complexes.

-

Treat the extracted RNA with DNase I to remove any contaminating DNA.

-

-

Quality Control:

-

Assess the integrity and purity of the isolated chromosomal RNA using gel electrophoresis and spectrophotometry (e.g., NanoDrop).

-

Detection and Quantification of this compound

Once chromosomal RNA is isolated, the next step is to detect and quantify the presence of m5D. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol 2: LC-MS/MS Analysis of this compound

-

RNA Hydrolysis:

-

Digest the purified chromosomal RNA to its constituent nucleosides using a mixture of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase.

-

-

Chromatographic Separation:

-

Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used for this purpose.

-

A gradient of a buffered aqueous mobile phase and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed for elution.

-

-

Mass Spectrometry Detection:

-

The eluent from the HPLC is directly introduced into a tandem mass spectrometer (MS/MS).

-

The mass spectrometer is operated in positive ion mode, and detection is performed using selected reaction monitoring (SRM).

-

The SRM transitions for this compound would need to be determined using a commercially available standard. The precursor ion would be the protonated molecule [M+H]+, and the product ion would correspond to the fragmented base.

-

-

Quantification:

-

Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a synthetic this compound standard.

-

The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

-

Potential Signaling Pathways and Functional Relationships

Currently, there is no direct evidence linking this compound in chromosomal RNA to any specific signaling pathways or cellular processes. However, based on the known functions of other RNA modifications and the location of cRNA, we can hypothesize potential roles.

-

Transcriptional Regulation: Modified nucleosides in cRNA could influence the recruitment or binding of regulatory proteins to chromatin, thereby modulating gene expression.

-

Chromatin Structure: The presence of m5D could alter the local structure of cRNA, affecting its interaction with DNA or chromatin-associated proteins, and consequently influencing chromatin compaction.

-

Response to Cellular Stress: The levels of RNA modifications can change in response to cellular stress. It is plausible that the abundance of m5D in cRNA could be dynamic and play a role in the cellular stress response.

Further research is imperative to explore these hypotheses and to uncover the functional significance of this rare RNA modification.

Visualizations

Logical Workflow for the Investigation of this compound in Chromosomal RNA

Prebiotic Synthesis of 5,6-Dihydrouridine by Photoreduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the prebiotic synthesis of 5,6-dihydrouridine (B1360020) (DHU), a modified nucleoside found in transfer RNA (tRNA), through the photoreduction of uridine (B1682114). This process is of significant interest in prebiotic chemistry as it suggests a plausible pathway for the formation of modified ribonucleosides on the early Earth. The information presented is based on published research and is intended to provide a comprehensive resource for professionals in the fields of biochemistry, drug development, and origin of life studies.

Introduction

The formation of nucleic acids is a cornerstone of theories on the origin of life. While the synthesis of the canonical nucleobases (adenine, guanine, cytosine, and uracil) under prebiotic conditions has been extensively studied, the origins of modified nucleosides, such as 5,6-dihydrouridine, are less understood. DHU is a common modification in tRNA that provides conformational flexibility to the RNA structure.[1] Recent studies have demonstrated an efficient prebiotic synthesis of DHU from the photoreduction of uridine in the presence of formamide (B127407), which acts as both a solvent and a reductant.[1][2][3] This reaction is significant as it is selective for uridine, with other canonical ribonucleosides (cytidine, adenosine, and guanosine) remaining intact under the same conditions.[1] This suggests that DHU could have co-existed with the standard RNA nucleosides in the primordial environment.[1][2][3]

Reaction Mechanism and Experimental Workflow

The photoreduction of uridine to 5,6-dihydrouridine is initiated by UV irradiation, which leads to the formation of an excited-state charge transfer complex between uridine and formamide.[1] This is followed by a series of steps involving electron and proton transfer, ultimately resulting in the reduction of the C5-C6 double bond of the uracil (B121893) ring.[1]

Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow for this photoreduction process.

References

An In-depth Technical Guide to Dihydrouridine Synthase Enzymes and Their Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouridine (D) is a highly conserved and abundant modified nucleoside found in the RNA of all domains of life. It is formed by the enzymatic reduction of uridine (B1682114), a reaction catalyzed by a family of flavin-dependent enzymes known as dihydrouridine synthases (DUS). While traditionally associated with transfer RNA (tRNA), where it plays a crucial role in maintaining structural flexibility, recent advances in high-throughput sequencing have revealed the presence of dihydrouridine in other RNA species, including messenger RNA (mRNA) and small nucleolar RNA (snoRNA). This discovery has broadened the potential functional implications of this modification and the enzymes that install it.

This technical guide provides a comprehensive overview of dihydrouridine synthase enzymes, their known RNA targets, and the experimental methodologies used to study them. It is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, biochemistry, and drug development who are interested in the burgeoning field of epitranscriptomics.

Dihydrouridine Synthase (DUS) Enzyme Families

DUS enzymes are classified into several families based on sequence homology and substrate specificity. These enzymes are found in both prokaryotes and eukaryotes, with distinct families responsible for modifying specific uridine residues within their target RNAs.

Prokaryotic DUS Enzymes

In bacteria, such as Escherichia coli, three main DUS families have been characterized:

-

DusA: Primarily responsible for the formation of dihydrouridine at positions 20 and 20a (D20/D20a) in the D-loop of tRNA.

-

DusB: Catalyzes the modification of uridine at position 17 (D17).

-

DusC: Specifically modifies uridine at position 16 (D16).

Eukaryotic DUS Enzymes

In eukaryotes, such as the budding yeast Saccharomyces cerevisiae, four distinct DUS families have been identified, each with specific cellular localization and target sites:

-

Dus1p: A nuclear and mitochondrial enzyme that modifies uridines at positions 16 and 17 (D16/D17) in the D-loop of tRNAs.

-

Dus2p: A cytoplasmic enzyme responsible for the synthesis of dihydrouridine at position 20 (D20).

-

Dus3p: A nuclear and mitochondrial synthase that modifies uridine at position 47 (D47) in the variable loop of some tRNAs.

-

Dus4p: A cytoplasmic enzyme that creates dihydrouridine at positions 20a and 20b (D20a/D20b).

Human orthologs of these enzymes (e.g., hDUS1, hDUS2, hDUS3) have been identified and are subjects of ongoing research, particularly in the context of disease.

RNA Targets of Dihydrouridine Synthases

While tRNAs are the most well-characterized substrates for DUS enzymes, the landscape of dihydrouridylation is expanding to include other classes of RNA.

Transfer RNA (tRNA)

The D-loop of tRNA is named for its high content of dihydrouridine. This modification disrupts the planarity of the uracil (B121893) base, leading to increased conformational flexibility of the RNA backbone. This flexibility is thought to be critical for the correct folding of tRNA into its L-shaped tertiary structure and for its interactions with other components of the translational machinery.

Messenger RNA (mRNA) and Other Non-coding RNAs

Recent transcriptome-wide mapping studies have identified dihydrouridine in mRNAs and other non-coding RNAs, such as snoRNAs, in both yeast and human cells.[1][2] The functional significance of these modifications is an active area of investigation. In mRNA, dihydrouridine sites have been found in both coding and non-coding regions, suggesting potential roles in regulating mRNA stability, translation, and splicing.

Quantitative Analysis of Dihydrouridine

The stoichiometry of dihydrouridine at specific sites can vary, suggesting a dynamic regulatory mechanism. Several methods are employed to quantify dihydrouridine levels in RNA.

Dihydrouridine Stoichiometry in Human tRNAs

Quantitative analysis using methods like Chemical Reduction Assisted Cytosine Incorporation sequencing (CRACI-seq) has provided insights into the prevalence of dihydrouridine at specific positions in human tRNAs.[1][2]

| Position in tRNA | Typical Stoichiometry Range | Reference |

| D16 | >70% | [1] |

| D17 | >70% | [1] |

| D20 | >60% | [1] |

| D20a | 20% - 100% | [1] |

| D47 | >60% | [1] |

Note: The stoichiometry of dihydrouridine can be substoichiometric at many sites, with up to 75% of sites being incompletely modified in human cell lines.[3]

Enzyme Kinetics

Detailed kinetic parameters (Km and kcat) for most DUS enzymes are not extensively documented in the literature. However, studies on S. cerevisiae Dus2p have provided some insights into its catalytic cycle. The reductive half-reaction, where the enzyme is reduced by NADPH, occurs at a physiologically relevant rate (2.5 s⁻¹). The oxidative half-reaction, involving tRNA, is significantly slower with in vitro transcribed tRNA, suggesting that other tRNA modifications may be required for efficient catalysis.

Dihydrouridine and Cellular Signaling

Emerging evidence links DUS enzymes to cellular signaling pathways, particularly in the context of cancer.

hDUS2 and the PKR Signaling Pathway

Human Dihydrouridine Synthase 2 (hDUS2) has been identified as a novel regulator of the interferon-induced protein kinase R (PKR).[4] PKR is a key component of the cellular stress response and plays a role in regulating translation and apoptosis. hDUS2 can interact with and inhibit PKR, thereby suppressing the phosphorylation of its downstream target, the eukaryotic initiation factor 2 alpha (eIF2α).[5][6][7] Phosphorylation of eIF2α leads to a general inhibition of protein synthesis. Overexpression of hDUS2, as seen in some non-small cell lung cancers (NSCLC), may therefore contribute to tumorigenesis by inhibiting this anti-proliferative pathway.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of dihydrouridine synthases and their targets.

In Vitro Transcription of tRNA Substrates

The preparation of unmodified tRNA substrates is essential for in vitro DUS activity assays. T7 RNA polymerase is commonly used for this purpose.[8][9]

Materials:

-

Linearized plasmid DNA or PCR product containing the tRNA gene downstream of a T7 promoter.

-

T7 RNA Polymerase

-

10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 220 mM MgCl₂, 10 mM Spermidine, 50 mM DTT)

-

NTP mix (25 mM each of ATP, CTP, GTP, UTP)

-

RNase inhibitor

-

DNase I, RNase-free

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a nuclease-free tube, combine the following reagents at room temperature:

-

Nuclease-free water to a final volume of 50 µL

-

5 µL 10x Transcription Buffer

-

1 µg linearized DNA template

-

2 µL NTP mix (for a final concentration of 1 mM each)

-

1 µL RNase inhibitor

-

2 µL T7 RNA Polymerase

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purification: Purify the transcribed tRNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation, or by using a commercial RNA purification kit.

-

Quality Control: Analyze the integrity and size of the transcribed tRNA by denaturing polyacrylamide gel electrophoresis (PAGE).

Dihydrouridine Synthase Activity Assay (Colorimetric)

This assay provides a straightforward method to measure the formation of dihydrouridine in a DUS-catalyzed reaction.[10]

Materials:

-

Purified DUS enzyme

-

In vitro transcribed tRNA substrate

-

NADPH

-

Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂)

-

1 M KOH

-

1 M H₂SO₄

-

Colorimetric Reagent: 10 mM 2,3-butanedione-2-oxime and 5 mM N-phenyl-p-phenylenediamine in a suitable solvent

-

10 mM FeCl₃

Procedure:

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the DUS enzyme, tRNA substrate, and reaction buffer.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate at 37°C for a desired time period (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of phenol:chloroform.

-

-

Hydrolysis of Dihydrouridine:

-

To the aqueous phase from the previous step, add 1 M KOH to a final concentration of 0.1 M.

-

Incubate at 37°C for 30 minutes to hydrolyze the dihydrouridine ring.

-

-

Color Development:

-

Acidify the sample by adding 1 M H₂SO₄.

-

Add the colorimetric reagent and heat at 95°C for 5 minutes.

-

Cool the sample to 50°C for 5 minutes.

-

Add 10 mM FeCl₃.

-

-

Measurement: Read the absorbance at 550 nm using a spectrophotometer. The absorbance is proportional to the amount of dihydrouridine formed.

High-Throughput Sequencing Methods for Dihydrouridine Mapping

Several sequencing-based methods have been developed for the transcriptome-wide mapping of dihydrouridine at single-nucleotide resolution.

D-Seq utilizes sodium borohydride (B1222165) (NaBH₄) to reduce dihydrouridine to tetrahydrouridine, which causes reverse transcriptase to stall. The positions of these stalls are then identified by high-throughput sequencing.[11]

Procedure Outline:

-

RNA Isolation and Fragmentation: Isolate total RNA and fragment it to the desired size.

-

Borohydride Reduction: Treat the fragmented RNA with NaBH₄ in a buffered solution (e.g., 500 mM Tris-HCl pH 7.5) at 0°C.

-

Library Preparation:

-

Perform 3' end repair and adapter ligation.

-

Carry out reverse transcription. The reverse transcriptase will stall one nucleotide 3' to the tetrahydrouridine.

-

Ligate the 5' adapter and perform PCR amplification to generate the sequencing library.

-

-

Sequencing and Data Analysis: Sequence the library and map the reads to a reference transcriptome. Dihydrouridine sites are identified by an enrichment of read ends at specific positions in the treated sample compared to an untreated control.

CRACI-seq is a quantitative method that also uses borohydride reduction of dihydrouridine. However, under specific reverse transcription conditions, the modified base leads to misincorporation of cytosine instead of a hard stop.[1][2]

Procedure Outline:

-

RNA Isolation and Borohydride Reduction: Similar to D-Seq, RNA is isolated and treated with NaBH₄.

-

Reverse Transcription with Misincorporation: Perform reverse transcription using a specific reverse transcriptase and dNTP concentrations that promote T-to-C misincorporation at the site of the reduced dihydrouridine.

-

Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA.

-

Data Analysis: After sequencing, align the reads to a reference transcriptome and identify sites with a significant increase in T-to-C mutations in the treated sample. The frequency of misincorporation can be used to estimate the stoichiometry of dihydrouridine at each site.

AlkAniline-Seq exploits the chemical instability of the N-glycosidic bond in dihydrouridine under alkaline conditions, leading to RNA cleavage at the modified site.[12][13]

Procedure Outline:

-

Alkaline Hydrolysis: Treat the RNA with an alkaline solution (e.g., sodium carbonate buffer) at an elevated temperature. This leads to the opening of the dihydrouridine ring and subsequent cleavage of the phosphodiester backbone.

-

Aniline (B41778) Cleavage: Further treat the RNA with aniline to induce β-elimination at the abasic site, resulting in a 5'-phosphate at the nucleotide following the dihydrouridine.

-

Library Preparation: Utilize a specialized library preparation protocol that specifically ligates adapters to the newly formed 5'-phosphate ends.

-

Sequencing and Data Analysis: Sequence the library and map the 5' ends of the reads. A pileup of 5' read ends at a specific nucleotide indicates the presence of a dihydrouridine at the preceding position.

Conclusion and Future Perspectives

The study of dihydrouridine synthases and their RNA targets is a rapidly evolving field. While much has been learned about the role of dihydrouridine in tRNA structure and function, the recent discovery of this modification in other RNA species opens up new avenues of research. The development of sophisticated high-throughput sequencing methods has been instrumental in expanding our understanding of the "dihydrouridinome."

Future research will likely focus on:

-

Elucidating the functional roles of dihydrouridine in mRNA and other non-coding RNAs. This will involve investigating its impact on RNA processing, stability, localization, and translation.

-

Characterizing the substrate recognition mechanisms of DUS enzymes. Understanding how these enzymes achieve their exquisite specificity for particular uridine residues will be crucial.

-

Investigating the regulation of DUS enzyme activity. This includes identifying the cellular signals that modulate DUS expression and activity.

-

Exploring the therapeutic potential of targeting DUS enzymes. Given the link between DUS overexpression and cancer, the development of small molecule inhibitors of these enzymes is a promising area for drug discovery.

This technical guide provides a solid foundation for researchers and professionals to delve into the fascinating biology of dihydrouridine and the enzymes that regulate its deposition in the transcriptome. The continued exploration of this ancient and widespread RNA modification is sure to yield exciting new insights into the complex world of gene regulation.

References

- 1. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution [ideas.repec.org]

- 3. Item - Quantification of substoichiometric modification reveals global tsRNA hypomodification, preferences for angiogenin-mediated tRNA cleavage, and idiosyncratic epitranscriptomes of human neuronal cell-lines - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 4. The Role of PKR/eIF2α Signaling Pathway in Prognosis of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eIF2α phosphorylation and the regulation of translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for the inhibition of translation through eIF2α phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coordinate regulation of eIF2α phosphorylation by PPP1R15 and GCN2 is required during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptome-wide mapping reveals a diverse dihydrouridine landscape including mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AlkAniline-Seq: Profiling of m7 G and m3 C RNA Modifications at Single Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of 5-Methyl-5,6-dihydrouridine and its Demethylated Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA add a significant layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, 5,6-dihydrouridine (B1360020) (D) is one of the most common, particularly in transfer RNA (tRNA).[1] Its methylated form, 5-Methyl-5,6-dihydrouridine (m5D), is a less common but equally intriguing modification. The presence and abundance of these modified nucleosides can influence RNA structure, stability, and function, with emerging links to various disease states, including cancer.[2][3][4][5]

Elevated levels of dihydrouridine and the enzymes responsible for its synthesis, dihydrouridine synthases (DUS), have been associated with poorer prognoses in several cancers, including lung, kidney, and bladder cancer.[6][7][8][9] this compound has been identified as a minor component in the chromosomal RNA of rat ascites tumors, suggesting a potential role in cancer biology.[10][11]

Accurate detection and quantification of these modifications are crucial for understanding their biological roles and for the development of novel diagnostic and therapeutic strategies. These application notes provide detailed protocols for the analysis of 5,6-dihydrouridine and an adapted method for this compound, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific technique. Additionally, an overview of sequencing-based methods for transcriptome-wide mapping is presented.

Methods for Detection and Quantification

The primary methods for the sensitive and quantitative analysis of 5,6-dihydrouridine and, by extension, this compound, are based on mass spectrometry and next-generation sequencing.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS) and utilizing stable isotope dilution, is the gold standard for the accurate quantification of modified nucleosides. This method involves the enzymatic digestion of RNA into its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection.

Sequencing-Based Methods

For transcriptome-wide mapping of 5,6-dihydrouridine, several sequencing-based methods have been developed:

-

D-Seq: This method utilizes sodium borohydride (B1222165) to reduce dihydrouridine to tetrahydrouridine, which causes reverse transcriptase to stall. The sites of these stalls are then identified by sequencing.

-

CRACI-seq (Chemical Reduction Assisted Cytosine Incorporation sequencing): This is a quantitative method that also employs chemical reduction of dihydrouridine. The modified base then leads to misincorporation of cytosine during reverse transcription, allowing for quantification of the modification at single-base resolution.[1]

Quantitative Data Summary

| Parameter | LC-MS/MS with Stable Isotope Dilution | Reference |

| Analyte | 5,6-Dihydrouridine | |

| Sample Requirement | ~1 pmol tRNA or ~5 pmol 23S rRNA | |

| Accuracy | 95-98% | |

| Precision (RSD) | 0.43–2.4% | |

| Quantification | Molar ratio relative to a stable isotope-labeled internal standard |

Experimental Protocols

Protocol 1: Quantification of 5,6-Dihydrouridine and this compound by LC-MS/MS

This protocol details the steps for the quantitative analysis of 5,6-dihydrouridine using stable isotope dilution LC-MS/MS. An adaptation for the analysis of this compound is also provided.

Materials:

-

RNA sample (tRNA, total RNA, etc.)

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Stable isotope-labeled internal standards ([1,3-¹⁵N₂]dihydrouridine, and for m5D analysis, a custom-synthesized labeled standard would be required)

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 reverse-phase HPLC column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in methanol

-

Microcentrifuge tubes

-

Heating block

Procedure:

-

RNA Digestion:

-

To 1-5 µg of RNA in a microcentrifuge tube, add a solution containing Nuclease P1 and incubate at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.

-

-

Internal Standard Spiking:

-

Add a known amount of the stable isotope-labeled internal standard(s) to the digested RNA sample. The amount should be comparable to the expected amount of the analyte.

-

-

Sample Preparation for LC-MS:

-

Centrifuge the sample to pellet any undigested material.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the nucleosides using a C18 column with a gradient of mobile phases A and B. A typical gradient might start with a low percentage of B, which is gradually increased to elute the more hydrophobic compounds.

-

Perform mass spectrometric detection in positive ion mode using Multiple Reaction Monitoring (MRM).

-

For 5,6-Dihydrouridine: Monitor the transition of the protonated molecule [M+H]⁺ to a specific product ion.

-

For this compound: The specific mass transitions would need to be determined by infusing a pure standard of the compound into the mass spectrometer to identify the precursor ion and the most stable fragment ions. The precursor ion would be [M+H]⁺ with m/z 261.1.

-

-

-

Data Analysis:

-

Quantify the amount of the native nucleoside by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

-

Generate a calibration curve using known concentrations of the unlabeled nucleoside and a fixed concentration of the internal standard to determine the absolute quantity in the sample.

-

Protocol 2: Overview of D-Seq for Transcriptome-Wide Mapping of 5,6-Dihydrouridine

This protocol provides a conceptual workflow for D-Seq.

Principle: D-Seq is based on the chemical properties of 5,6-dihydrouridine. Treatment with sodium borohydride (NaBH₄) reduces the dihydrouridine base to tetrahydrouridine. This further modified base acts as a block to reverse transcriptase during cDNA synthesis. By sequencing the resulting cDNA fragments, the positions of these blocks, and thus the original locations of dihydrouridine, can be mapped across the transcriptome.

Workflow:

-

RNA Isolation: Isolate total RNA or the RNA fraction of interest (e.g., mRNA, tRNA).

-

RNA Fragmentation: Fragment the RNA to a suitable size for sequencing library preparation.

-

Sodium Borohydride Treatment: Treat the fragmented RNA with NaBH₄ to reduce dihydrouridine to tetrahydrouridine. A control sample without NaBH₄ treatment should be processed in parallel.

-

Library Preparation:

-

Ligate 3' and 5' adapters to the RNA fragments.

-

Perform reverse transcription. The reverse transcriptase will stall at the positions of tetrahydrouridine.

-

Amplify the resulting cDNA by PCR.

-

-

Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to a reference genome or transcriptome.

-

Identify positions with a significant accumulation of reverse transcription stops in the NaBH₄-treated sample compared to the control. These positions correspond to the sites of 5,6-dihydrouridine.

-

Visualizations